2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile: is a complex organic compound that has attracted attention in various scientific fields due to its unique structure and potential applications. This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile can be accomplished through several synthetic routes. A common method involves the cyclization of appropriate starting materials in the presence of a base. The reaction typically proceeds under reflux conditions in solvents like ethanol or dimethyl sulfoxide (DMSO).
Initial Cyclization : The starting materials undergo cyclization to form the pyrido[2,3-d]pyrimidine core.
Functionalization : Subsequent steps introduce the propoxy group at the 5-position and the acetonitrile group.
Industrial Production Methods
For industrial production, the process is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to achieve efficient mixing and heat transfer, thereby enhancing the reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation : This reaction typically requires oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction : Commonly involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution : Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, facilitated by reagents like halides or acids.
Common Reagents and Conditions
Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
Reducing Agents : Sodium borohydride, lithium aluminum hydride.
Substituting Agents : Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions vary depending on the conditions. For instance, oxidation might yield derivatives with additional functional groups, while substitution reactions could introduce new side chains.
Scientific Research Applications
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile has numerous applications in scientific research:
Chemistry : Used as an intermediate in organic synthesis.
Biology : Explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine : Investigated for its potential therapeutic effects.
Industry : Utilized in the development of novel materials and catalysts.
Mechanism of Action
The exact mechanism by which 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile exerts its effects can vary depending on its application. Generally, the compound interacts with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it might inhibit a specific enzyme involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
When comparing 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile with similar compounds, it stands out due to its unique structural features and reactivity profile.
Similar Compounds
2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine
1-methyl-2,4-dioxo-5-alkoxy-1,2-dihydropyrido[2,3-d]pyrimidine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
There you have it! A deep dive into the fascinating
Properties
IUPAC Name |
2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-3-8-20-9-4-6-15-11-10(9)12(18)17(7-5-14)13(19)16(11)2/h4,6H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJSYQKKKSRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.